molecular formula C21H19N3O2 B4698331 7-(2-hydroxyphenyl)-2-[(3-methylphenyl)amino]-7,8-dihydro-5(6H)-quinazolinone

7-(2-hydroxyphenyl)-2-[(3-methylphenyl)amino]-7,8-dihydro-5(6H)-quinazolinone

Cat. No. B4698331
M. Wt: 345.4 g/mol
InChI Key: PHTKBTUGSMRLKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-(2-hydroxyphenyl)-2-[(3-methylphenyl)amino]-7,8-dihydro-5(6H)-quinazolinone is a chemical compound that belongs to the family of quinazolinones. It has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry.

Mechanism of Action

The mechanism of action of 7-(2-hydroxyphenyl)-2-[(3-methylphenyl)amino]-7,8-dihydro-5(6H)-quinazolinone involves the inhibition of various enzymes and proteins involved in the progression of diseases. It has been found to inhibit the activity of topoisomerase I and II, which are enzymes involved in DNA replication and transcription. It also inhibits the activity of protein kinase C, which plays a crucial role in the regulation of cell growth and differentiation.
Biochemical and Physiological Effects
The biochemical and physiological effects of 7-(2-hydroxyphenyl)-2-[(3-methylphenyl)amino]-7,8-dihydro-5(6H)-quinazolinone have been studied extensively. It has been found to induce apoptosis, which is programmed cell death, in cancer cells. It also reduces inflammation by inhibiting the production of pro-inflammatory cytokines. Additionally, it has been shown to improve cognitive function and memory in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One of the advantages of 7-(2-hydroxyphenyl)-2-[(3-methylphenyl)amino]-7,8-dihydro-5(6H)-quinazolinone in lab experiments is its high potency and selectivity. It has been found to be effective in low concentrations, making it a valuable tool for studying the mechanism of action of various enzymes and proteins. However, one of the limitations of this compound is its poor solubility in water, which can make it difficult to administer in certain experiments.

Future Directions

There are several future directions that can be explored in the study of 7-(2-hydroxyphenyl)-2-[(3-methylphenyl)amino]-7,8-dihydro-5(6H)-quinazolinone. One potential area of research is the development of more efficient synthesis methods that can produce higher yields of the compound. Another area of research is the optimization of its pharmacokinetic properties, such as solubility and bioavailability, to improve its efficacy in clinical settings. Additionally, further studies can be conducted to explore its potential applications in the treatment of other diseases and conditions.

Scientific Research Applications

The potential applications of 7-(2-hydroxyphenyl)-2-[(3-methylphenyl)amino]-7,8-dihydro-5(6H)-quinazolinone in medicinal chemistry have been studied extensively. It has been found to possess significant anti-cancer, anti-inflammatory, and anti-microbial properties. It has also been shown to be effective in the treatment of various diseases such as Alzheimer's, Parkinson's, and Huntington's.

properties

IUPAC Name

7-(2-hydroxyphenyl)-2-(3-methylanilino)-7,8-dihydro-6H-quinazolin-5-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O2/c1-13-5-4-6-15(9-13)23-21-22-12-17-18(24-21)10-14(11-20(17)26)16-7-2-3-8-19(16)25/h2-9,12,14,25H,10-11H2,1H3,(H,22,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHTKBTUGSMRLKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC2=NC=C3C(=N2)CC(CC3=O)C4=CC=CC=C4O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-(2-hydroxyphenyl)-2-[(3-methylphenyl)amino]-7,8-dihydro-5(6H)-quinazolinone
Reactant of Route 2
7-(2-hydroxyphenyl)-2-[(3-methylphenyl)amino]-7,8-dihydro-5(6H)-quinazolinone
Reactant of Route 3
Reactant of Route 3
7-(2-hydroxyphenyl)-2-[(3-methylphenyl)amino]-7,8-dihydro-5(6H)-quinazolinone
Reactant of Route 4
7-(2-hydroxyphenyl)-2-[(3-methylphenyl)amino]-7,8-dihydro-5(6H)-quinazolinone
Reactant of Route 5
Reactant of Route 5
7-(2-hydroxyphenyl)-2-[(3-methylphenyl)amino]-7,8-dihydro-5(6H)-quinazolinone
Reactant of Route 6
7-(2-hydroxyphenyl)-2-[(3-methylphenyl)amino]-7,8-dihydro-5(6H)-quinazolinone

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